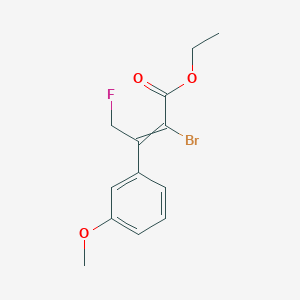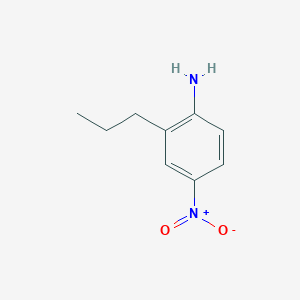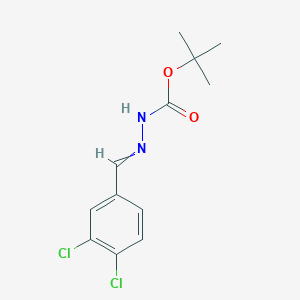
(2-Bromoethyl)(ethyl)aminehydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Bromoethyl)(ethyl)aminehydrobromide is an organic compound with the molecular formula C4H10Br2N. It is a hydrobromide salt of (2-bromoethyl)(ethyl)amine and is commonly used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both bromine and amine functional groups, making it valuable in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
(2-Bromoethyl)(ethyl)aminehydrobromide can be synthesized through the bromination of ethanolamine. The process involves the following steps:
Starting Materials: Ethanolamine and hydrobromic acid.
Reaction: Ethanolamine is reacted with hydrobromic acid to form (2-bromoethyl)amine hydrobromide.
Purification: The product is purified by recrystallization from a suitable solvent, such as acetone.
Industrial Production Methods
In industrial settings, the production of (2-bromoethyl)(ethyl)amine hydrobromide typically involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity. The process may also involve the use of catalysts to enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions
(2-Bromoethyl)(ethyl)aminehydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Reductive Amination: The amine group can participate in reductive amination reactions to form secondary or tertiary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases, such as potassium tert-butoxide or sodium hydride, are used to promote elimination reactions.
Reductive Amination: Reducing agents, such as sodium cyanoborohydride or lithium aluminum hydride, are used in the presence of aldehydes or ketones.
Major Products Formed
Nucleophilic Substitution: The major products are substituted amines, thiols, or ethers.
Elimination Reactions: The major products are alkenes.
Reductive Amination: The major products are secondary or tertiary amines.
科学研究应用
(2-Bromoethyl)(ethyl)aminehydrobromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, for research purposes.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals, such as surfactants and polymers.
作用机制
The mechanism of action of (2-bromoethyl)(ethyl)amine hydrobromide involves its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the amine group to participate in various chemical reactions. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
2-Chloroethylamine hydrochloride: Similar in structure but contains a chlorine atom instead of a bromine atom.
3-Bromopropylamine hydrobromide: Contains an additional carbon atom in the alkyl chain.
2-Bromoethylammonium bromide: Similar structure but different counterion.
Uniqueness
(2-Bromoethyl)(ethyl)aminehydrobromide is unique due to its specific combination of bromine and amine functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable intermediate in various fields of research and industry.
属性
分子式 |
C4H11Br2N |
|---|---|
分子量 |
232.94 g/mol |
IUPAC 名称 |
2-bromo-N-ethylethanamine;hydrobromide |
InChI |
InChI=1S/C4H10BrN.BrH/c1-2-6-4-3-5;/h6H,2-4H2,1H3;1H |
InChI 键 |
HKKDYTCVNPWZBM-UHFFFAOYSA-N |
规范 SMILES |
CCNCCBr.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![9-bromo-8-methoxy-6-methylthieno[2,3-c]quinolin-4(5H)-one](/img/structure/B8482690.png)

![4-[1,3]Dioxolan-2-yl-2-iodo-6-methoxy-phenol](/img/structure/B8482707.png)


